2-methyl-N-(pyridin-2-yl)pyrimidin-4-amine
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Overview
Description
“2-methyl-N-(pyridin-2-yl)pyrimidin-4-amine” is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound belongs to the class of organic compounds known as pyridinylpyrimidines. These are compounds containing a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond .
Synthesis Analysis
A synthetic approach to N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines via the corresponding N-(pyridin-2-yl)iminonitriles as intermediates has been reported . The reaction process involved the in situ formation of the corresponding α-iminontriles under heterogeneous Lewis acid catalysis in the presence of Al2O3. Subsequently, α-iminonitriles were selectively transformed into the desired N-(pyridin-2-yl)imidates under ambient conditions and in the presence of Cs2CO3 in alcoholic media .Scientific Research Applications
Dual Activity in Cholinesterase and Aβ-Aggregation Inhibition
A class of 2,4-disubstituted pyrimidines demonstrated dual inhibitory activity against cholinesterase and amyloid-β (Aβ)-aggregation, highlighting their potential for Alzheimer's disease treatment. The central pyrimidine ring serves as a suitable template for developing dual inhibitors, targeting multiple pathological routes in Alzheimer's disease (Mohamed et al., 2011).
Insecticidal and Antibacterial Potential
Pyrimidine linked pyrazole heterocyclics exhibited significant insecticidal and antibacterial activities, demonstrating their potential as bioactive agents in agricultural and pharmaceutical applications (Deohate & Palaspagar, 2020).
Antifungal and Antibacterial Pharmacophores
Pyrazole derivatives, including those with a pyrimidine component, showed significant antifungal and antibacterial activities, identifying crucial pharmacophore sites for the development of new antimicrobial agents (Titi et al., 2020).
Histamine H4 Receptor Ligands
2-Aminopyrimidines synthesized as ligands for the histamine H4 receptor (H4R) demonstrated potential as anti-inflammatory agents and in pain management, supporting the therapeutic promise of H4R antagonists in these areas (Altenbach et al., 2008).
Corrosion Inhibition
Pyrimidinic Schiff bases were effective corrosion inhibitors for mild steel in hydrochloric acid solution, indicating their potential in industrial applications to protect metals from corrosion (Ashassi-Sorkhabi et al., 2005).
KDM4 and KDM5 Inhibition
N-substituted 4-(pyridin-2-yl)thiazole-2-amine derivatives, through optimization guided by structure-based design, demonstrated potent inhibitory activity against KDM4 (JMJD2) and KDM5 (JARID1) histone lysine demethylases, highlighting their potential for therapeutic applications in cancer treatment (Bavetsias et al., 2016).
Antimicrobial Activity of Pyrimidine Salts
Pyrimidine salts showed considerable antimicrobial activity, underlining the versatility of pyrimidine derivatives in developing new antimicrobial agents (Mallikarjunaswamy et al., 2013).
Mechanism of Action
Target of Action
Similar compounds have been reported to target cyclin-dependent protein kinases (cdks), which are crucial in the regulation of cell cycle and transcription .
Mode of Action
Compounds with similar structures have been reported to inhibit cdks, thereby affecting cell cycle progression and transcription .
Biochemical Pathways
Inhibition of cdks can affect multiple pathways related to cell cycle progression and transcription .
Pharmacokinetics
Similar compounds have been reported to undergo in vitro adme, herg, kinase profiling, and pharmacokinetic tests .
Result of Action
Similar compounds have been reported to exhibit anti-proliferative activities against human breast cancer cells and human gastric cancer cells .
Action Environment
The structure of similar compounds has been reported to be influenced by different substituents and the linker between pyrimidine and pyridine group .
properties
IUPAC Name |
2-methyl-N-pyridin-2-ylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c1-8-11-7-5-10(13-8)14-9-4-2-3-6-12-9/h2-7H,1H3,(H,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRQAUGZCGTPAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)NC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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